N-(3-methylbenzyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-4-2-5-11(8-10)9-14-13(15)12-6-3-7-16-12/h2-8H,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZGNQFKTHFECK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Synthesis
A patent on benzofuran-2-carboxamide derivatives describes solid-phase techniques using Wang resin. Furan-2-carboxylic acid is loaded onto the resin via ester linkage, followed by on-resin amidation with 3-methylbenzylamine and cleavage with trifluoroacetic acid. This method, though unvalidated for the target compound, offers scalability for high-throughput applications.
Reaction Optimization and Challenges
Solvent and Base Selection
Side Reactions and Mitigation
-
Hydrolysis of Acyl Chloride : Moisture exposure leads to furan-2-carboxylic acid. Reactions must be conducted under anhydrous conditions with molecular sieves.
-
Over-Addition of Amine : Stoichiometric control (1:1 acid/amine ratio) prevents di-amide formation.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with retention time 6.8 minutes.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Acyl Chloride | 85–94% | High | Industrial | Low |
| Coupling Reagents | 75–82% | High | Laboratory | High |
| Suzuki Coupling | N/A | N/A | Limited | Moderate |
The acyl chloride method is superior for large-scale synthesis due to cost-effectiveness and high yields. Coupling reagent approaches, though efficient, are limited by reagent expense .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbenzyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methylbenzyl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Physical Properties
Melting points and solubility are influenced by substituent polarity and intermolecular interactions:
- Nitro-substituted derivatives (): Exhibit high melting points (178–300°C) due to strong dipole-dipole interactions from the nitro group .
- Bromo-substituted derivatives (): Likely have moderate melting points, though specific data are unreported.
- Heterocyclic analogues (): Thiadiazole-containing compounds may show enhanced thermal stability due to aromatic stacking .
The 3-methylbenzyl group in the target compound is less polar than nitro or bromo substituents, suggesting a lower melting point compared to nitro derivatives but higher than non-aromatic analogues.
Antibacterial Activity
- N-(4-Bromophenyl)furan-2-carboxamide derivatives (): Demonstrated activity against drug-resistant A. baumannii and MRSA, with efficacy linked to substituent electronic properties .
- Naphtho[2,1-b]furan carboxamides (): Showed antibacterial effects, highlighting the importance of the carboxamide linkage .
Anticancer and Enzyme Inhibition
- N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide (): Potent VEGFR-2 inhibitors (IC~50~ = 7.4–7.6 nM), suggesting furan-carboxamides’ role in kinase targeting .
The 3-methylbenzyl group may enhance lipophilicity, improving membrane permeability compared to polar substituents like nitro or bromo. However, steric effects from the methyl group could hinder binding to certain targets.
Structural and Electronic Comparisons
- Steric Effects : The meta-methyl group introduces moderate steric hindrance compared to para-substituted analogues (e.g., 4-bromophenyl), possibly affecting binding to enzymes or receptors.
Q & A
Q. What are the optimized synthetic routes for N-(3-methylbenzyl)furan-2-carboxamide, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis typically involves coupling furan-2-carboxylic acid derivatives with 3-methylbenzylamine. Evidence from analogous compounds suggests using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane under reflux . Microwave-assisted synthesis can enhance reaction efficiency (e.g., 80% yield in 2 hours vs. 12 hours conventionally) by reducing side reactions . Purity is optimized via column chromatography with ethyl acetate/hexane gradients (60–80% recovery) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?
- Methodological Answer : Key techniques include:
- NMR : H and C NMR to confirm the furan ring (δ 6.3–7.5 ppm for protons) and carboxamide NH (δ 8.1–8.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 230.1184 for CHNO) .
- IR Spectroscopy : Peaks at ~1650 cm (amide C=O) and ~3100 cm (NH stretch) .
Q. What are the standard biological assays used to evaluate its activity, and what preliminary findings exist?
- Methodological Answer :
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against E. coli and S. aureus (reported MIC: 16–32 µg/mL for related furan carboxamides) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC of 12.5 µM against MCF-7 breast cancer cells in structurally similar compounds) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., 70% inhibition of COX-2 at 10 µM) .
Advanced Research Questions
Q. How do substituent variations on the benzyl group (e.g., methyl vs. methoxy) impact biological activity?
- Methodological Answer : A comparative SAR study reveals:
Q. How can computational modeling resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies in IC values (e.g., 8–25 µM across studies) may arise from assay conditions or impurity levels. Molecular dynamics simulations (MD) and free-energy perturbation (FEP) calculations can predict binding modes to targets like EGFR or PARP. For example, simulations show the 3-methylbenzyl group stabilizes hydrophobic pockets in EGFR’s kinase domain (ΔG = -9.8 kcal/mol) .
Q. What strategies mitigate stability issues under physiological conditions (e.g., hydrolysis)?
- Methodological Answer :
- pH Stability : The compound degrades rapidly at pH > 8.0 (t = 2 hours) due to amide bond hydrolysis. Buffering formulations at pH 6.5–7.4 (phosphate buffer) improve stability (t = 24 hours) .
- Prodrug Design : Acetylation of the NH group reduces hydrolysis rates (e.g., 50% degradation at 48 hours vs. 12 hours for parent compound) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding its solubility in aqueous vs. organic solvents?
- Methodological Answer : Discrepancies arise from:
- Crystallinity : Amorphous vs. crystalline forms (amorphous has 3× higher aqueous solubility) .
- Solvent Additives : Use of 10% DMSO increases apparent solubility in PBS (2.5 mg/mL vs. 0.3 mg/mL without) .
Research Design Recommendations
Q. What in vivo models are suitable for validating its therapeutic potential?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
